molecular formula C24H56Si4 B14437011 Octa(propan-2-yl)tetrasiletane CAS No. 79848-13-8

Octa(propan-2-yl)tetrasiletane

Cat. No.: B14437011
CAS No.: 79848-13-8
M. Wt: 457.0 g/mol
InChI Key: JGQFCTNLYRVHHK-UHFFFAOYSA-N
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Description

Octa(propan-2-yl)tetrasiletane is a silicon-based compound with the chemical formula Si4(C3H7)8 It is characterized by the presence of four silicon atoms forming a tetrasiletane core, each bonded to two propan-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octa(propan-2-yl)tetrasiletane typically involves the reaction of silicon tetrachloride (SiCl4) with propan-2-yl magnesium bromide (C3H7MgBr) in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent unwanted side reactions. The general reaction scheme is as follows:

SiCl4+8C3H7MgBrSi4(C3H7)8+4MgBrCl\text{SiCl}_4 + 8 \text{C}_3\text{H}_7\text{MgBr} \rightarrow \text{Si}_4(\text{C}_3\text{H}_7)_8 + 4 \text{MgBrCl} SiCl4​+8C3​H7​MgBr→Si4​(C3​H7​)8​+4MgBrCl

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Octa(propan-2-yl)tetrasiletane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silicon-oxygen compounds.

    Reduction: Reduction reactions can lead to the formation of silicon-hydrogen bonds.

    Substitution: The propan-2-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkoxides (RO-) or amines (RNH2) can be employed.

Major Products Formed

    Oxidation: Silicon-oxygen compounds such as silanols (Si-OH) or siloxanes (Si-O-Si).

    Reduction: Silicon-hydrogen compounds (Si-H).

    Substitution: Various substituted silicon compounds depending on the nucleophile used.

Scientific Research Applications

Octa(propan-2-yl)tetrasiletane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of silicon-based materials and as a reagent in organosilicon chemistry.

    Biology: Potential use in the development of silicon-based biomaterials.

    Medicine: Investigated for its potential in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of advanced materials such as silicon-based polymers and coatings.

Mechanism of Action

The mechanism by which Octa(propan-2-yl)tetrasiletane exerts its effects is primarily through its ability to form stable silicon-carbon and silicon-oxygen bonds. The compound can interact with various molecular targets, including organic and inorganic substrates, through its reactive silicon centers. These interactions can lead to the formation of new compounds with desirable properties for specific applications.

Comparison with Similar Compounds

Similar Compounds

    Hexa(propan-2-yl)disiletane: Contains two silicon atoms and six propan-2-yl groups.

    Tetra(propan-2-yl)siletane: Contains one silicon atom and four propan-2-yl groups.

Uniqueness

Octa(propan-2-yl)tetrasiletane is unique due to its tetrasiletane core structure, which provides enhanced stability and reactivity compared to similar compounds with fewer silicon atoms. This structural uniqueness makes it a valuable compound for various advanced applications.

Properties

CAS No.

79848-13-8

Molecular Formula

C24H56Si4

Molecular Weight

457.0 g/mol

IUPAC Name

1,1,2,2,3,3,4,4-octa(propan-2-yl)tetrasiletane

InChI

InChI=1S/C24H56Si4/c1-17(2)25(18(3)4)26(19(5)6,20(7)8)28(23(13)14,24(15)16)27(25,21(9)10)22(11)12/h17-24H,1-16H3

InChI Key

JGQFCTNLYRVHHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si]1([Si]([Si]([Si]1(C(C)C)C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C)C(C)C

Origin of Product

United States

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